2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1466058-19-4
VCID: VC6264554
InChI: InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H
SMILES: C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F
Molecular Formula: C9H5F3IN3
Molecular Weight: 339.06

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

CAS No.: 1466058-19-4

Cat. No.: VC6264554

Molecular Formula: C9H5F3IN3

Molecular Weight: 339.06

* For research use only. Not for human or veterinary use.

2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine - 1466058-19-4

Specification

CAS No. 1466058-19-4
Molecular Formula C9H5F3IN3
Molecular Weight 339.06
IUPAC Name 2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H
Standard InChI Key DJNQSRDGIHFZMZ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-Iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a bicyclic aromatic compound combining pyridine and pyrazole rings. The pyridine ring is substituted with a trifluoromethyl group at the 6-position, while the pyrazole ring bears an iodine atom at the 4-position. The IUPAC name, 2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine, reflects this substitution pattern.

Table 1: Key Molecular Data

PropertyValue
CAS Number1466058-19-4
Molecular FormulaC9H5F3IN3\text{C}_9\text{H}_5\text{F}_3\text{IN}_3
Molecular Weight339.06 g/mol
SMILESC1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F
InChIKeyDJNQSRDGIHFZMZ-UHFFFAOYSA-N

The trifluoromethyl group (CF3-\text{CF}_3) is strongly electron-withdrawing, polarizing the pyridine ring and enhancing its electrophilic character. Meanwhile, the iodine atom introduces steric bulk and serves as a potential site for further functionalization via cross-coupling reactions .

Structural Comparison with Analogues

Comparative analysis with related compounds highlights the uniqueness of this structure:

  • 3-[5-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine: Differs in the positioning of substituents, with iodine at the pyrazole’s 5-position and trifluoromethyl at the pyrazole’s 3-position.

  • 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Features a fused pyrazolo-pyridine core but lacks the trifluoromethyl group .

The combination of iodine and trifluoromethyl groups in 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine creates distinct electronic effects, making it more reactive than analogues with non-halogenated substituents .

Synthesis and Reactivity

Reactivity and Functionalization

Physicochemical Properties

Electronic and Steric Effects

  • Electron-Withdrawing Effects: The CF3-\text{CF}_3 group reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic attack.

  • Steric Hindrance: The iodine atom’s van der Waals radius (198 pm) creates steric bulk, influencing regioselectivity in reactions.

Solubility and Stability

Solubility data are unavailable, but the compound’s aromaticity and halogen content suggest limited aqueous solubility. Stability under ambient conditions is inferred from its solid-state structure.

Biological Activity and Applications

Medicinal Chemistry Applications

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits desirable in drug candidates. The iodine atom allows radiolabeling for imaging applications .

Industrial and Materials Science Applications

Catalysis and Coordination Chemistry

The pyridine nitrogen and iodine atom can coordinate to metals, forming complexes for catalytic applications. For instance, palladium complexes may facilitate C–C bond-forming reactions.

Advanced Materials

Incorporation into polymers or metal-organic frameworks (MOFs) could exploit its electronic properties for optoelectronic devices.

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